Cas no 18108-91-3 (3-(5-Bromo-1H-indol-1-yl)propanoic acid)

3-(5-Bromo-1H-indol-1-yl)propanoic acid is a brominated indole derivative with a propanoic acid side chain, serving as a versatile intermediate in organic synthesis and medicinal chemistry. The bromine substituent at the 5-position enhances its reactivity for further functionalization, making it valuable for cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. Its indole core is a privileged scaffold in drug discovery, often found in bioactive molecules targeting serotonin receptors or enzyme inhibitors. The carboxylic acid group allows for easy derivatization into esters, amides, or other conjugates, facilitating structure-activity relationship studies. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in research applications. Its structural features make it particularly useful for developing novel pharmaceuticals, agrochemicals, or fluorescent probes.
3-(5-Bromo-1H-indol-1-yl)propanoic acid structure
18108-91-3 structure
Product Name:3-(5-Bromo-1H-indol-1-yl)propanoic acid
CAS No:18108-91-3
MF:C11H10BrNO2
MW:268.106602191925
MDL:MFCD09855471
CID:4708340
PubChem ID:17571585
Update Time:2025-11-01

3-(5-Bromo-1H-indol-1-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(5-bromo-1H-indol-1-yl)propanoic acid
    • STK716502
    • BBL010431
    • 3-(5-bromoindol-1-yl)propanoic acid
    • 1H-indole-1-propanoic acid, 5-bromo-
    • Z2216795653
    • EN300-186540
    • AKOS004938922
    • ALBB-015790
    • 3-(5-bromo-1H-indol-1-yl)propanoicacid
    • CHEMBL3438355
    • MFCD09855471
    • Z382706462
    • SCHEMBL19100386
    • VS-02496
    • G69367
    • 18108-91-3
    • CS-0448621
    • 3-(5-Bromo-1H-indol-1-yl)propanoic acid
    • MDL: MFCD09855471
    • Inchi: 1S/C11H10BrNO2/c12-9-1-2-10-8(7-9)3-5-13(10)6-4-11(14)15/h1-3,5,7H,4,6H2,(H,14,15)
    • InChI Key: FKIYIYFCVDPRAB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C=CN2CCC(=O)O

Computed Properties

  • Exact Mass: 266.98949g/mol
  • Monoisotopic Mass: 266.98949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.2
  • XLogP3: 2.1

3-(5-Bromo-1H-indol-1-yl)propanoic acid Security Information

  • HazardClass:IRRITANT

3-(5-Bromo-1H-indol-1-yl)propanoic acid Pricemore >>

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Additional information on 3-(5-Bromo-1H-indol-1-yl)propanoic acid

Introduction to 3-(5-Bromo-1H-indol-1-yl)propanoic acid (CAS No. 18108-91-3)

3-(5-Bromo-1H-indol-1-yl)propanoic acid (CAS No. 18108-91-3) is a significant compound in the realm of pharmaceutical and biochemical research, characterized by its unique structural and functional properties. This compound, featuring a brominated indole moiety linked to a propanoic acid side chain, has garnered considerable attention due to its potential applications in drug discovery and molecular biology. The presence of the bromo substituent on the indole ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry and a candidate for further derivatization to explore novel bioactivities.

The propanoic acid component of the molecule contributes to its solubility and interaction with biological systems, facilitating its use in various biochemical assays and as a precursor for more complex molecules. The combination of these structural features positions 3-(5-Bromo-1H-indol-1-yl)propanoic acid as a versatile building block in medicinal chemistry, particularly in the development of small-molecule modulators for therapeutic targets.

Recent advancements in the field of indole derivatives have highlighted the importance of 5-Bromo-1H-indol moieties in drug design. These derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The bromine atom on the indole ring not only increases electrophilicity but also enhances binding affinity to certain protein targets, making it an attractive scaffold for medicinal chemists.

In the context of modern drug discovery, 3-(5-Bromo-1H-indol-1-yl)propanoic acid has been explored for its potential in modulating signaling pathways associated with diseases such as cancer and neurodegeneration. For instance, studies have demonstrated that indole derivatives can interact with transcription factors and kinases, influencing gene expression and cellular proliferation. The propanoic acid moiety further aids in fine-tuning these interactions by providing a site for chemical modifications that can enhance pharmacokinetic properties.

One notable application of 3-(5-Bromo-1H-indol-1-yl)propanoic acid is in the synthesis of enzyme inhibitors. The brominated indole core serves as a recognition element for enzymes involved in critical metabolic pathways. By designing analogs of this compound, researchers aim to develop selective inhibitors that can modulate these pathways without off-target effects. This approach is particularly relevant in the treatment of metabolic disorders and inflammation-related diseases.

The compound's structural flexibility also makes it suitable for use in fragment-based drug design (FBDD). FBDD strategies rely on identifying small molecules that bind to target proteins with high affinity, which can then be optimized through iterative chemical modifications. 3-(5-Bromo-1H-indol-1-yl)propanoic acid has been utilized as a starting point for generating libraries of compounds that can be screened against various biological targets. This method has proven effective in identifying lead compounds for further development.

Another area where 3-(5-Bromo-1H-indol-1-yl)propanoic acid has shown promise is in the development of probes for biochemical assays. Its ability to interact with specific biomolecules makes it an excellent tool for studying enzyme mechanisms and protein-protein interactions. Researchers have employed this compound to develop fluorescent probes that can visualize biological processes in real-time, providing insights into cellular dynamics and disease mechanisms.

The synthesis of 3-(5-Bromo-1H-indol-1-yl)propanoic acid involves multi-step organic reactions, including bromination of indole derivatives followed by coupling with propanoic acid precursors. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired molecular framework while maintaining high yields and purity.

In conclusion, 3-(5-Bromo-1H-indol-1-yl)propanoic acid (CAS No. 18108-91-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an invaluable tool for drug discovery, enzyme inhibition studies, and biochemical assays. As research continues to uncover new applications for indole derivatives, compounds like this are likely to play an increasingly important role in developing innovative therapeutic strategies.

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